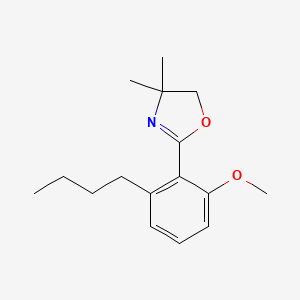
Lithium;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;palladium is a compound formed by the combination of lithium and palladium. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. Lithium is an alkali metal known for its high reactivity and electrochemical potential, while palladium is a transition metal widely used in catalysis and hydrogen purification.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium;palladium compounds typically involves high-pressure and high-temperature conditions. For example, one method involves heating lithium and palladium together at temperatures above the melting point of lithium (180°C) under an inert atmosphere . Another approach involves the use of high-pressure conditions to stabilize novel this compound phases, such as Li17Pd4 and Li11Pd2 .
Industrial Production Methods
Industrial production of this compound compounds may involve similar high-temperature and high-pressure techniques. Additionally, methods such as reductive lithiation, where lithium is used to reduce palladium compounds, can be employed . These methods are designed to ensure the efficient and scalable production of this compound compounds for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Lithium in the compound can be oxidized to form lithium oxide.
Reduction: Palladium can be reduced to its metallic form.
Substitution: this compound compounds can participate in substitution reactions where lithium or palladium atoms are replaced by other elements.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include halogens (e.g., fluorine, chlorine), acids, and organometallic reagents. Reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges .
Major Products
Major products formed from reactions involving this compound compounds include lithium halides, palladium metal, and various organometallic complexes.
Wissenschaftliche Forschungsanwendungen
Lithium;palladium compounds have a wide range of scientific research applications, including:
Medicine: Investigated for their potential use in medical treatments, including cancer therapy and antimicrobial agents.
Industry: Used in the production of advanced materials, such as batteries and fuel cells, due to their unique electrochemical properties
Wirkmechanismus
The mechanism of action of lithium;palladium compounds involves several molecular targets and pathways. For example, in catalytic applications, palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds. Lithium, on the other hand, can enhance the reactivity of palladium by altering its electronic properties. In biological systems, this compound compounds may interact with cellular components, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;palladium include other lithium-transition metal compounds, such as lithium;platinum and lithium;nickel. These compounds share some properties with this compound but also exhibit unique characteristics due to the different transition metals involved .
Uniqueness
This compound stands out due to its unique combination of high reactivity (from lithium) and excellent catalytic properties (from palladium). This makes it particularly useful in applications requiring both high reactivity and catalytic efficiency, such as in advanced battery technologies and catalytic converters .
Eigenschaften
CAS-Nummer |
63100-61-8 |
|---|---|
Molekularformel |
LiPd |
Molekulargewicht |
113.4 g/mol |
IUPAC-Name |
lithium;palladium |
InChI |
InChI=1S/Li.Pd |
InChI-Schlüssel |
RYDVUSGJXQATPK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


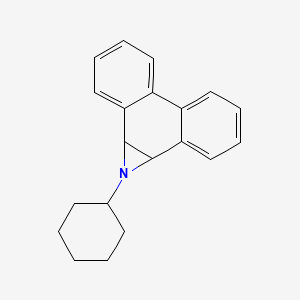
![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
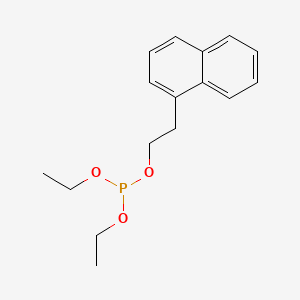
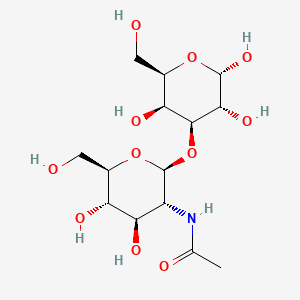
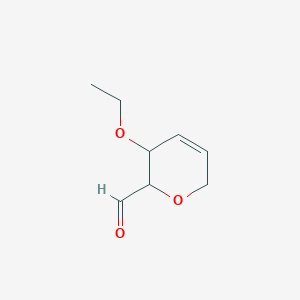
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
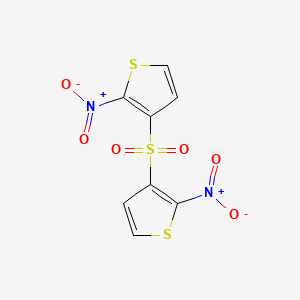
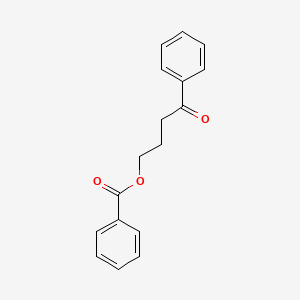
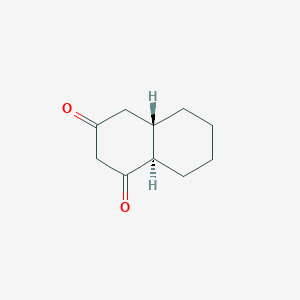

![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
